molecular formula C8H8FNO2 B1280551 5-Fluoro-1,3-dimethyl-2-nitrobenzene CAS No. 315-12-8

5-Fluoro-1,3-dimethyl-2-nitrobenzene

Cat. No. B1280551
CAS RN: 315-12-8
M. Wt: 169.15 g/mol
InChI Key: KDPQDERPJHLWGF-UHFFFAOYSA-N
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Description

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a chemical compound with the molecular formula C8H8FNO2 . It is also known by other names such as 2,6-Dimethyl-4-fluoronitrobenzene and Benzene, 5-fluoro-1,3-dimethyl-2-nitro .


Molecular Structure Analysis

The molecular weight of 5-Fluoro-1,3-dimethyl-2-nitrobenzene is 169.15 g/mol . The InChI key is KDPQDERPJHLWGF-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CC(=C1N+[O-])C)F .


Physical And Chemical Properties Analysis

5-Fluoro-1,3-dimethyl-2-nitrobenzene appears as white to pale yellow crystals or powder . It has a melting point of 51.5-57.5°C . The compound has a topological polar surface area of 45.8 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds: 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene, showcasing the potential for creating novel compounds for various applications (Sweeney, McArdle, & Aldabbagh, 2018).

Chemistry and Reaction Mechanisms

  • Investigation of Diffusion-influenced Reactions: The fluorescence quenching by electron transfer of a fluorophore to 1,3-dimethyl-2-nitrobenzene was analyzed, providing insights into the behavior of these compounds in various chemical processes (Rosspeintner et al., 2007).
  • Study on Replacement of Nitro Group and Fluorine Atom: A study on the relative mobility of the nitro group and fluorine atom in 1,3-dinitrobenzene and 1-fluoro-3-nitrobenzene by phenols highlights important aspects of chemical reactivity and mechanism (Khalfina & Vlasov, 2005).

Biochemistry and Pharmaceutical Applications

  • Development of Uracil Derivatives: Research on the arylation of uracil derivatives using 1-fluoro-4-nitrobenzene offers potential applications in pharmaceuticals and biochemistry (Gondela & Walczak, 2006).

Physical Chemistry

  • Analysis of Electron Attachment: Studies on electron transmission spectroscopy of nitrobenzene derivatives, including 1,3-fluoronitrobenzene, contribute to the understanding of molecular behavior in response to electron attachment (Asfandiarov et al., 2007).

Material Science

  • Fluorescence Behaviors in Sensing: A study on the fluorescence behaviors of 5-dimethylamino-1-naphthalene-sulfonyl-functionalized self-assembled monolayer on glass surface and its sensing properties for nitrobenzene suggests potential applications in material science and sensing technologies (Ding et al., 2007).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-fluoro-1,3-dimethyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPQDERPJHLWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505733
Record name 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-1,3-dimethyl-2-nitrobenzene

CAS RN

315-12-8
Record name 5-Fluoro-1,3-dimethyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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